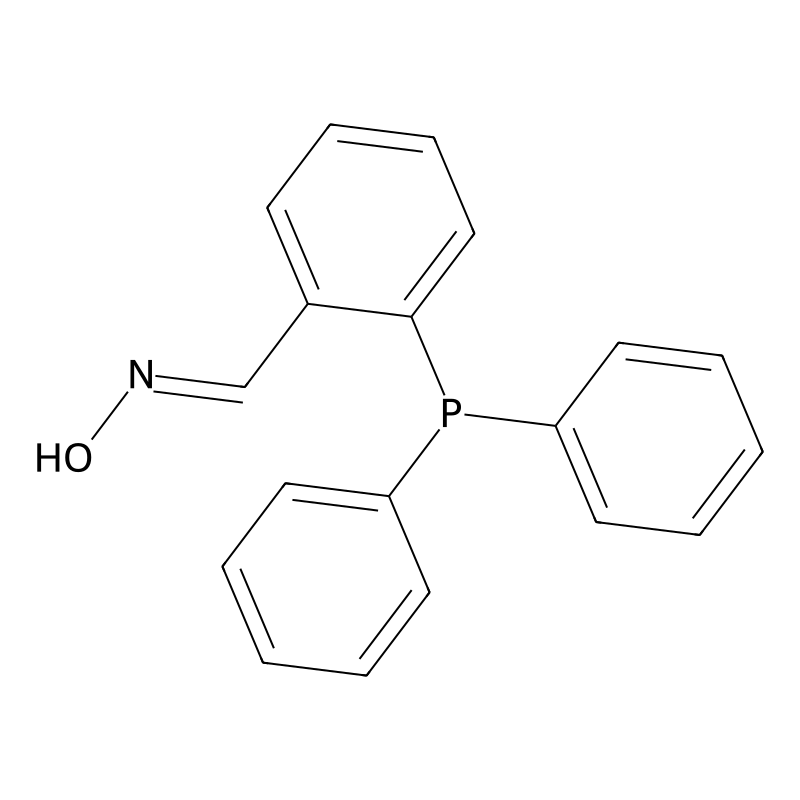

2-(Diphenylphosphino)benzaldehyde oxime

Content Navigation

- 1. General Information

- 2. 2-(Diphenylphosphino)benzaldehyde Oxime: A P,N Bidentate Ligand for Stable and Active Palladium Precatalysts

- 3. Procurement Guide: Why P,N-Oxime Ligands Are Not Interchangeable with Imine or Aldehyde Analogs

- 4. Evidence Guide: Performance of 2-(Diphenylphosphino)benzaldehyde Oxime-Derived Catalysts

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Diphenylphosphino)benzaldehyde oxime is a specialized P,N-bidentate ligand used to form well-defined, cyclometalated palladium complexes, known as palladacycles. These complexes are valued as air-stable and thermally robust precatalysts, enabling efficient and reproducible cross-coupling reactions without the need for in-situ catalyst generation from separate, often sensitive, phosphine and palladium sources.

Research Fit

Replacing 2-(diphenylphosphino)benzaldehyde oxime with its parent aldehyde or a seemingly similar P,N-imine ligand is a frequent cause of process failure. The oxime's N-OH group is critical for forming a specific, highly stable six-membered palladacycle structure upon reaction with a palladium(II) source. This pre-formed, cyclometalated complex offers superior air and thermal stability compared to catalysts generated in-situ from simple phosphines or those derived from imine ligands, which can be susceptible to hydrolysis. This structural distinction directly translates to differences in catalytic activity, reproducibility, and handling requirements, making the oxime ligand a specific choice for robust and efficient catalytic systems.

Substitution Risk

Superior Precatalyst Stability: Enhanced Air and Thermal Robustness Over In-Situ Alternatives

Palladacycles derived from phosphino-oxime ligands demonstrate significantly higher air and thermal stability compared to traditional palladium(0) complexes often generated in-situ (e.g., from Pd(OAc)₂ and a separate phosphine ligand). This robustness allows for easier handling, storage, and more consistent catalytic performance under demanding reaction conditions.

| Evidence Dimension | Precatalyst Stability and Handling |

| Target Compound Data | Forms air-stable and thermally robust palladacycle precatalysts. |

| Comparator Or Baseline | Commonly used Pd(0) complexes generated in-situ. |

| Quantified Difference | Qualitatively higher stability, enabling use as a reliable, off-the-shelf precatalyst. |

| Conditions | Standard laboratory and process chemistry environments. |

This eliminates the need for glovebox handling or the strict inert atmosphere techniques required for many sensitive catalyst components, simplifying workflows and improving reproducibility.

High-Efficiency Suzuki Coupling at Room Temperature

In the Suzuki-Miyaura coupling of iodobenzene with phenylboronic acid, a palladacycle catalyst derived from a closely analogous benzophenone oxime ligand achieved a 98% yield at room temperature in just 3 hours. This performance under mild conditions highlights the high activity of the catalyst system enabled by this specific P,N-oxime ligand class.

| Evidence Dimension | Catalytic Yield |

| Target Compound Data | 98% Yield (for analogous oxime palladacycle) |

| Comparator Or Baseline | Baseline expectation for a standard C-C coupling reaction. |

| Quantified Difference | Achieves near-quantitative yield at ambient temperature, a benchmark of high catalyst activity. |

| Conditions | 0.1 mol% Pd catalyst, K₂CO₃ base, DMF solvent, room temperature, 3 hours. |

The ability to run reactions at room temperature reduces energy costs, minimizes thermal decomposition of sensitive substrates, and simplifies process control.

Simplified Workflow: Effective 'Phosphine-Free' Cross-Coupling Operations

This ligand is used to create a single-component palladacycle precatalyst, enabling what is effectively a 'phosphine-free' workflow for the end-user. The user does not need to add and handle a separate, often costly and air-sensitive, phosphine ligand. In the Heck reaction between iodobenzene and methyl acrylate, an analogous oxime-palladacycle (0.1 mol%) provided 99% conversion at 80 °C. This contrasts with protocols that require careful handling and stoichiometry control of separate ligand and metal sources.

| Evidence Dimension | Process Workflow |

| Target Compound Data | Single-component, air-stable palladacycle precatalyst. |

| Comparator Or Baseline | Multi-component in-situ catalyst generation (e.g., Pd(OAc)₂ + PPh₃). |

| Quantified Difference | Reduces the number of required reagents from two (or more) to one, simplifying reaction setup. |

| Conditions | Heck coupling reaction conditions. |

Procuring this compound as a precursor for a single-component precatalyst reduces inventory complexity, minimizes handling of sensitive materials, and leads to more consistent process outcomes.

Development of Robust, Single-Component Palladium Precatalysts for Cross-Coupling

This ligand is the ideal starting material for synthesizing well-defined, air-stable palladacycle precatalysts. Its primary value lies in creating catalysts that can be stored, handled, and dosed without special precautions, leading to highly reproducible performance in Suzuki, Heck, and Sonogashira reactions.

Energy-Efficient Synthesis via Room-Temperature Suzuki-Miyaura Couplings

For processes involving thermally sensitive functional groups or where energy reduction is a priority, catalysts derived from this ligand are a logical choice. Their demonstrated ability to drive Suzuki couplings to near-quantitative yields at ambient temperatures allows for a milder, more selective, and cost-effective synthetic route.

Streamlining Catalyst Screening and Process Development Workflows

By providing a direct route to a stable, reliable precatalyst, this ligand simplifies process development. It removes the variability associated with in-situ catalyst formation, allowing researchers to focus on optimizing other reaction parameters with the confidence of a consistent catalyst source.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types